4-(Diethylamino)azobenzene

Übersicht

Beschreibung

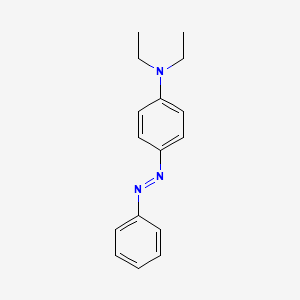

4-(Diethylamino)azobenzene, also known as N,N-diethyl-4-(phenylazo)aniline, is an organic compound with the molecular formula C16H19N3. It is a member of the azobenzene family, characterized by the presence of a diazo group (N=N) linking two aromatic rings. This compound is notable for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)azobenzene typically involves the azo coupling reaction. This process begins with the formation of a diazonium salt from aniline derivatives, which then reacts with N,N-diethylaniline to form the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced efficiency and scalability. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the quality and purity of the final product .

Analyse Chemischer Reaktionen

Thermal Cis-to-Trans Isomerization

4-(Diethylamino)azobenzene undergoes thermal isomerization from the metastable cis-isomer to the thermodynamically stable trans-isomer. This process is solvent-dependent and proceeds via an inversion mechanism rather than rotation .

Key Data:

-

Mechanistic Insight : The planar inversion transition state is stabilized by electron-donating diethylamino groups, which raise the ground-state inversion barrier . Solvent polarity modulates the reaction kinetics by stabilizing charge-separated intermediates.

Photoisomerization Dynamics

UV/Vis irradiation induces trans-to-cis isomerization. The reverse process occurs thermally or via visible light .

Spectroscopic Findings:

| Parameter | Value/Observation | Source |

|---|---|---|

| S₁ ← S₀ Transition (ABH⁺) | π* ← π; red-shifted vs. neutral | |

| Dihedral Angle Change (S₁) | ~96° twist in CNNC group | |

| Vibrational Coupling | NN/C–N modes at ~1,400/1,150 cm⁻¹ |

-

Protonation Effects : Protonation at the azo group (forming trans-azonium ions) stabilizes the trans-isomer and alters electronic transitions. The S₁ state adopts a chairlike conformation .

Protonation and Stability

Protonation significantly impacts electronic structure and isomer stability:

| Property | trans-ABH⁺ | cis-ABH⁺ | Source |

|---|---|---|---|

| Absorption Band | 450–500 nm (red-shifted) | N/A | |

| Thermal Stability | Dominant in gas phase (cryogenic) | Less stable |

Synthetic Pathways

This compound is synthesized via diazonium coupling or Baeyer-Mills reactions .

Diazonium Reaction Example:

-

Diazotization :

-

Coupling :

Optimization Conditions:

| Factor | Requirement | Source |

|---|---|---|

| Nucleophile | Electron-rich (e.g., phenolates) | |

| Solvent | Aqueous base or acetic acid | |

| Purification | Column chromatography/recrystallization |

Functionalization in Polymer Chemistry

The compound serves as a photoresponsive moiety in polymers. Key applications include:

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

4-(Diethylamino)azobenzene is widely studied for its photochemical properties, particularly its ability to switch between cis and trans isomers upon exposure to light. This characteristic has led to its use in:

- Photoresponsive Materials : The compound can be incorporated into polymers to create materials that respond to light. These materials can be used in applications such as smart coatings and actuators, where mechanical movement or changes in properties are induced by light exposure .

- Optical Sensors : The isomerization kinetics of this compound can be utilized in the development of optical sensors. Changes in the absorption spectrum upon isomerization allow for the detection of environmental changes, such as humidity or the presence of specific analytes .

Biological Applications

The conjugation of this compound with biomolecules has opened new avenues in biochemistry:

- Aptamer Development : Research has shown that attaching this compound to nucleic acid aptamers enhances their structural stability and functionality. For instance, conjugated aptamers have been developed for thrombin binding and HIV-1 integrase inhibition, demonstrating potential for use in therapeutic applications .

- Drug Delivery Systems : The compound's photoresponsive characteristics can be exploited in drug delivery systems where the release of pharmaceuticals is controlled by light. This allows for targeted therapy with reduced side effects .

Material Science

In material science, this compound serves as a key component in the synthesis of advanced materials:

- Smart Polymers : The incorporation of azobenzene derivatives into polymer matrices results in materials that exhibit shape memory effects or reversible changes in mechanical properties upon light exposure. This has implications for creating self-healing materials and adaptive structures .

- Dyes and Pigments : The vibrant colors associated with azobenzene compounds make them suitable for use as dyes in textiles and coatings. Their stability under UV light further enhances their applicability in commercial products .

Case Study 1: Optical Humidity Sensors

Researchers have developed optical humidity sensors utilizing the isomerization kinetics of azobenzenes, including this compound. These sensors exhibit high sensitivity to changes in humidity, demonstrating a dynamic range suitable for real-world applications .

Case Study 2: Aptamer Conjugates

A study focused on the synthesis of 5'-end conjugated aptamers using this compound showed enhanced binding efficiency and stability compared to unmodified aptamers. This research highlights the potential for developing more effective biosensors and therapeutic agents .

Comparison Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Photochemistry | Photoresponsive materials | Mechanical movement induced by light |

| Biological Applications | Aptamer development | Enhanced stability and functionality |

| Material Science | Smart polymers | Shape memory effects and self-healing properties |

| Dyes and Pigments | Textiles and coatings | Vibrant colors with UV stability |

Wirkmechanismus

The primary mechanism by which 4-(Diethylamino)azobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change alters the compound’s physical and chemical properties, such as its absorption spectrum and dipole moment. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules, which can be modulated by the isomerization process .

Vergleich Mit ähnlichen Verbindungen

Azobenzene: The parent compound of the azobenzene family, lacking the diethylamino group.

4-(Dimethylamino)azobenzene: Similar structure but with dimethylamino instead of diethylamino.

4-(Diethylamino)-4’-nitroazobenzene: Contains both diethylamino and nitro groups, offering different electronic properties.

Uniqueness: 4-(Diethylamino)azobenzene is unique due to its specific electronic and steric properties imparted by the diethylamino group. This modification enhances its photoisomerization efficiency and alters its interaction with other molecules, making it particularly useful in applications requiring precise control over molecular behavior .

Biologische Aktivität

4-(Diethylamino)azobenzene (DEAB) is a compound that belongs to the class of azobenzenes, which are characterized by their azo (-N=N-) functional group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and photochemical properties.

- Chemical Formula : C16H19N3

- Molecular Weight : 255.34 g/mol

- CAS Number : 17204-16-1

Biological Activity Overview

This compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer properties. Its ability to undergo photoisomerization makes it a candidate for applications in drug delivery systems and photodynamic therapy.

Antibacterial Activity

Research has demonstrated that DEAB possesses significant antibacterial properties. For instance, studies have shown that it can effectively inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for DEAB against these bacteria have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.1 |

| Staphylococcus aureus | 0.05 |

| Bacillus subtilis | 0.2 |

These results indicate that DEAB is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial effects, DEAB has shown promising antifungal activity. It has been tested against several fungal pathogens, with notable results against:

- Candida albicans

- Aspergillus niger

The antifungal efficacy is highlighted in the following table:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.15 |

| Aspergillus niger | 0.1 |

These findings suggest that DEAB could be a viable candidate for developing antifungal agents .

Anticancer Potential

Recent studies have explored the anticancer potential of DEAB, particularly its effect on cell lines associated with various cancers. For example, it has been found to induce apoptosis in human breast cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

A study reported an IC50 value of approximately 12 µM for DEAB against MCF-7 breast cancer cells, indicating moderate cytotoxicity compared to standard chemotherapeutics .

The biological activities of DEAB can be attributed to its ability to interact with cellular components and induce various biochemical pathways:

- Oxidative Stress Induction : DEAB can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Photoisomerization : The ability of DEAB to undergo reversible photoisomerization allows for controlled release mechanisms in therapeutic applications.

Case Studies

Several case studies have highlighted the diverse applications of DEAB:

- A study conducted on the use of DEAB as a photosensitizer in photodynamic therapy showed enhanced efficacy in targeting tumor cells when activated by light .

- Another investigation into its use as a dye in biological imaging revealed its potential for real-time monitoring of cellular processes due to its fluorescence properties .

Eigenschaften

IUPAC Name |

N,N-diethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJISKLXUJVZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041745, DTXSID901024696 | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2481-94-9, 87986-73-0 | |

| Record name | Solvent Yellow 56 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002481949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-p-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 56 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E973680S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.